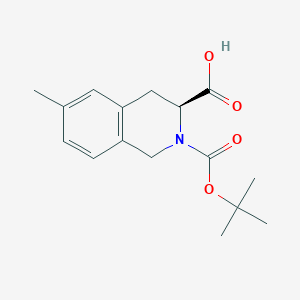
2,4-Dimethylpentanoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylpentanoic anhydride is an organic compound that belongs to the class of carboxylic anhydrides. It is derived from 2,4-dimethylpentanoic acid and is characterized by the presence of two acyl groups connected by an oxygen atom. This compound is of interest in various chemical and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethylpentanoic anhydride typically involves the dehydration of 2,4-dimethylpentanoic acid. One common method is the use of reagents such as triphenylphosphine and trichloroisocyanuric acid under mild reaction conditions at room temperature . This method is advantageous due to its short reaction time, high yield, and simplicity of the experimental procedure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar dehydration techniques. The use of thionyl chloride or phosphorus pentachloride as dehydrating agents is also common in large-scale production . These methods ensure efficient conversion of the carboxylic acid to the anhydride with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylpentanoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,4-dimethylpentanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of an alcohol and often a catalyst such as sulfuric acid.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Produces 2,4-dimethylpentanoic acid.
Alcoholysis: Produces esters such as 2,4-dimethylpentanoate.
Aminolysis: Produces amides such as 2,4-dimethylpentanamide.
Aplicaciones Científicas De Investigación
2,4-Dimethylpentanoic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of esters and amides.
Biology: Employed in the modification of biomolecules through acylation reactions.
Medicine: Investigated for its potential use in drug synthesis and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4-dimethylpentanoic anhydride involves the nucleophilic attack on the carbonyl carbon of the anhydride. This leads to the cleavage of the anhydride bond and the formation of the corresponding carboxylic acid derivative. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylpentanoic acid: The parent acid from which the anhydride is derived.
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the functional groups of the anhydride.
Uniqueness
2,4-Dimethylpentanoic anhydride is unique due to its reactivity and ability to form a variety of derivatives through reactions with nucleophiles. Its anhydride functionality makes it more reactive than the corresponding acid, allowing for a broader range of chemical transformations.
Propiedades
Fórmula molecular |
C14H26O3 |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
2,4-dimethylpentanoyl 2,4-dimethylpentanoate |
InChI |
InChI=1S/C14H26O3/c1-9(2)7-11(5)13(15)17-14(16)12(6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
Clave InChI |
SAUXSSVICVRRBH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)C(=O)OC(=O)C(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)

![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12838052.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)



![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
